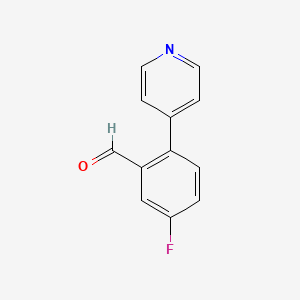

5-Fluoro-2-(pyridin-4-yl)benzaldehyde

Description

Properties

IUPAC Name |

5-fluoro-2-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUMKVKXCJJARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

5-Fluoro-2-(pyridin-4-yl)benzaldehyde is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of agrochemicals and materials with enhanced properties due to the presence of fluorine.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(pyridin-4-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the intended application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Electronic Effects : The pyridin-4-yl group in the target compound provides moderate electron withdrawal compared to stronger electron-withdrawing groups like trifluoromethyl (-CF₃) or sulfonyl (-SO₂CH₃). This balance enhances reactivity in nucleophilic additions while maintaining stability .

- Steric and Conformational Differences : Compounds with vinyl bridges (e.g., II ) exhibit extended conjugation, altering UV-Vis absorption spectra and crystallization behavior. The target compound lacks such bridges, favoring compact molecular geometry .

Biological Activity

5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

- Molecular Formula : CHFNO

- Molecular Weight : 195.19 g/mol

- CAS Number : 1214380-08-1

The biological activity of this compound is primarily attributed to its ability to form covalent interactions with nucleophilic sites on proteins or DNA. This interaction can inhibit enzyme activity or modulate receptor functions, triggering various biochemical pathways that lead to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- L1210 Mouse Leukemia Cells : Exhibited potent inhibition of cell proliferation with IC values in the nanomolar range, suggesting a strong potential as an anticancer agent .

| Cell Line | IC (µM) |

|---|---|

| L1210 | <0.05 |

Antifungal Activity

This compound has also shown promising antifungal activity. A study involving several derivatives indicated that modifications to the pyridine ring could enhance antifungal potency, with some derivatives achieving IC values as low as 8.1 µM against Candida albicans .

| Compound | Target Organism | IC (µM) |

|---|---|---|

| 5-Fluoro Derivative | Candida albicans | 8.1 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Fluorine Substitution : The introduction of fluorine at specific positions on the benzene ring enhances lipophilicity and biological activity.

- Pyridine Ring Modifications : Variations in the pyridine ring can significantly affect the compound's interaction with biological targets.

Case Studies and Research Findings

- Anticancer Efficacy : A study reported that a series of fluorinated benzaldehyde derivatives, including this compound, showed potent inhibition against L1210 cells, with growth inhibition reversible by thymidine, indicating a mechanism involving nucleotide release .

- Antifungal Potency : In a comparative analysis of pyridine derivatives, this compound was identified as one of the most active compounds against fungal strains, outperforming several other analogs .

- Pharmacokinetics : Preliminary studies have suggested favorable pharmacokinetic profiles for derivatives of this compound, including adequate oral bioavailability and low toxicity in animal models .

Preparation Methods

General Synthetic Strategy

The compound 5-fluoro-2-(pyridin-4-yl)benzaldehyde features three key structural elements:

- A benzaldehyde moiety (formyl group on benzene)

- A fluorine substituent at the 5-position of the benzene ring

- A pyridin-4-yl substituent at the 2-position of the benzene ring

The synthetic challenge is to selectively introduce these substituents with high regioselectivity and yield.

Preparation via Palladium-Catalyzed Cross-Coupling Reactions

A widely used modern approach to prepare substituted benzaldehydes with heteroaryl groups is through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This method enables the coupling of an aryl halide with a pyridinyl boronic acid or ester.

- Start with a suitably halogenated fluorobenzaldehyde, e.g., 5-fluoro-2-bromobenzaldehyde.

- React with pyridin-4-ylboronic acid under Pd(0) catalysis (e.g., Pd2(dba)3), in the presence of a suitable ligand (e.g., XantPhos) and a base (e.g., t-BuONa).

- Conduct the reaction in a solvent such as toluene at elevated temperature (~110 °C) under inert atmosphere (N2).

- Purify the product by preparative HPLC or column chromatography.

This method is supported by procedures for similar compounds involving pyridinyl substitution on fluorobenzene rings.

Alternative Preparation via Directed Lithiation and Formylation

Another classical approach involves directed ortho-lithiation of fluorobenzene derivatives followed by electrophilic formylation:

- Begin with 5-fluorobiphenyl or 5-fluoro-2-(pyridin-4-yl)benzene.

- Use a strong base such as n-butyllithium to lithiate the position ortho to the fluorine substituent.

- Quench the lithiated intermediate with DMF (dimethylformamide) to introduce the formyl group, generating the benzaldehyde functionality.

- This method requires careful temperature control and inert atmosphere to prevent side reactions.

While this method is more classical and less commonly used for complex heteroaryl systems, it remains a viable route for introducing the aldehyde group after pyridinyl substitution.

Multi-Step Synthesis via Intermediate Conversion

A multi-step synthetic route may involve:

- Preparation of 5-fluoro-2-methylbenzaldehyde or 5-fluoro-2-methylbenzonitrile intermediates.

- Conversion of methyl or nitrile groups to aldehyde via oxidation or hydrolysis.

- Introduction of the pyridin-4-yl substituent via cross-coupling or nucleophilic aromatic substitution.

This approach is exemplified in related patents describing preparation of fluorinated benzaldehydes and their derivatives without hazardous reagents or lachrymatory intermediates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | 5-Fluoro-2-bromobenzaldehyde + pyridin-4-ylboronic acid | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, N2 atmosphere | High regioselectivity, good yields | Requires Pd catalyst, inert atmosphere |

| Directed Lithiation & Formylation | 5-Fluoro-2-(pyridin-4-yl)benzene | n-BuLi, DMF, low temperature, inert atmosphere | Direct aldehyde introduction | Sensitive to moisture, side reactions |

| Multi-Step Intermediate Conversion | 5-Fluoro-2-methylbenzaldehyde or nitrile | Oxidation/hydrolysis, cross-coupling | Avoids hazardous reagents | Longer synthesis, multiple purifications |

Research Findings and Experimental Notes

- The palladium-catalyzed Suzuki coupling is the most efficient and scalable method, providing good yields (typically 50-70%) of pure this compound after chromatographic purification.

- Avoidance of toxic and lachrymatory reagents (e.g., bromo intermediates) is emphasized for commercial viability.

- The choice of ligand and base in the Pd-catalyzed reaction critically affects the yield and purity.

- Crystallographic data for related fluorinated pyridinyl benzaldehydes confirm the stability and integrity of the aldehyde and fluorine substituents on the aromatic ring.

- Typical purification involves silica gel chromatography or preparative HPLC to separate the desired aldehyde from side products and unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, and what catalytic systems are effective?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between 5-fluoro-2-bromobenzaldehyde and pyridin-4-ylboronic acid under inert conditions (e.g., nitrogen atmosphere) using Pd(PPh₃)₄ as a catalyst. Optimize the reaction with a base like K₂CO₃ in DMF or THF at 80–100°C . Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm yield via NMR.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~10 ppm) and aromatic protons (δ 6.5–8.5 ppm). Compare with analogous fluorinated benzaldehydes (e.g., δ 191.3 for aldehyde carbon in CDCl₃) .

- ESI-HRMS : Confirm the molecular ion ([M+H]⁺) matches the theoretical mass (C₁₂H₈FNO: expected m/z 202.0671) .

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electron-deficient sites (e.g., aldehyde group) for nucleophilic attack. Generate steric maps to assess accessibility .

- Experimental Validation : Conduct competitive reactions with Grignard reagents (e.g., MeMgBr) under controlled temperatures (0°C vs. RT). Monitor selectivity via ¹⁹F NMR to track fluorinated intermediates .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Systematic Solubility Testing : Use UV-Vis spectroscopy (λmax ~270 nm) in DMSO, DMF, and THF at 25°C. Compare results with literature values, noting crystallinity differences (e.g., amorphous vs. crystalline batches) .

- PXRD Analysis : Identify polymorphic forms affecting solubility. For example, a monoclinic crystal system may reduce solubility compared to an orthorhombic form .

Q. How does the pyridinyl ring influence the electronic properties of this compound in photophysical studies?

- Methodological Answer :

- UV-Vis/Fluorescence Spectroscopy : Observe bathochromic shifts (~20 nm) compared to non-pyridinyl analogs due to extended π-conjugation. Measure fluorescence quantum yields (Φ) in ethanol to assess emissive behavior .

- Cyclic Voltammetry : Determine LUMO levels (-2.1 eV vs. Ag/AgCl) to quantify electron-withdrawing effects of the pyridine ring, enhancing electron-accepting capacity in charge-transfer complexes .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for Pd-catalyzed couplings involving this compound?

- Methodological Answer :

- Parameter Screening : Vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (XPhos vs. SPhos), and solvents (toluene vs. DMF) to identify optimal conditions. Use Design of Experiments (DoE) software for statistical analysis .

- Side-Reaction Monitoring : Detect byproducts (e.g., homocoupling of boronic acids) via GC-MS. Additives like TBAB (tetrabutylammonium bromide) may suppress undesired pathways .

Stability and Storage

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor aldehyde oxidation to carboxylic acid via FT-IR (C=O stretch at 1700 cm⁻¹) .

- Recommended Storage : Store under nitrogen at -20°C in amber vials to minimize photodegradation. Avoid aqueous environments to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.